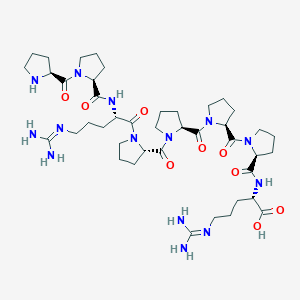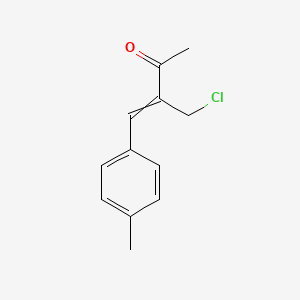![molecular formula C7H11NO4 B14241055 4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid CAS No. 397849-55-7](/img/structure/B14241055.png)
4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid is an organic compound with a unique structure that includes both amino and hydroxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the reaction of an appropriate amine with a suitable precursor, such as a keto acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and continuous monitoring of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which 4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, influencing their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2-Hydroxyethyl)amino]-4-oxobut-2-enoic acid
- 4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid derivatives
- This compound analogs
Uniqueness
This compound is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. These properties differentiate it from similar compounds and make it valuable for various applications.
Propiedades
Número CAS |
397849-55-7 |
|---|---|
Fórmula molecular |
C7H11NO4 |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
4-(2-hydroxypropylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C7H11NO4/c1-5(9)4-8-6(10)2-3-7(11)12/h2-3,5,9H,4H2,1H3,(H,8,10)(H,11,12) |
Clave InChI |
YTZPHFMULLDYOU-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(=O)C=CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


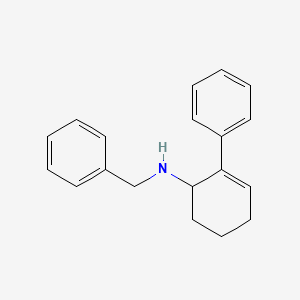
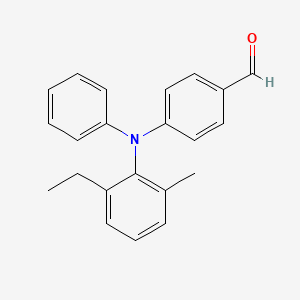
![[(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester](/img/structure/B14240996.png)
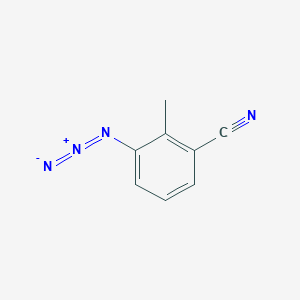
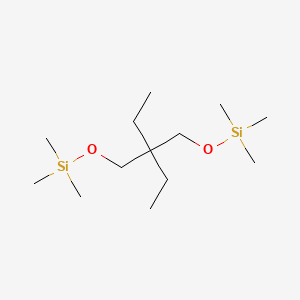



![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
![Ethanethiol, 2-[(9-anthracenylmethyl)amino]-](/img/structure/B14241024.png)
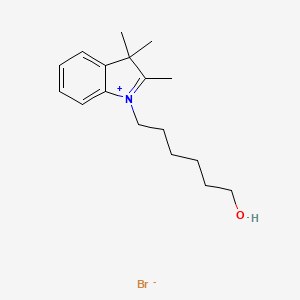
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
